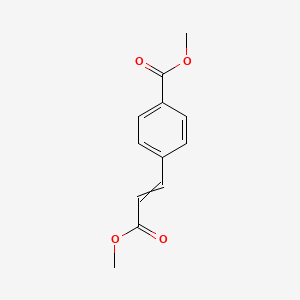

Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHRWWCYKPUJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The resulting methyl 4-hydroxybenzoate is then subjected to a Claisen-Schmidt condensation reaction with methyl vinyl ketone in the presence of a base such as sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Saturated alcohols.

Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate (C12H12O4) is an organic compound with a variety of applications in scientific research, industry, and medicine. This compound has a molecular weight of 220.221 g/mol.

Scientific Research Applications

This compound is a versatile starting material in synthetic organic chemistry for synthesizing complex organic molecules. Its unique functional groups allow for various chemical transformations.

Chemistry

This compound can be oxidized to form carboxylic acids. It can also be reduced to generate alcohols. The methoxy group can undergo substitution to introduce different functional groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used. Reagents like halogens or nucleophiles can be used for substitution reactions.

Biology

This compound has been studied for its potential biological activities. Derivatives may exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL.

Antimicrobial Properties: Research has shown that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent.

Enzyme-Catalyzed Reactions: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine

The compound is investigated for its therapeutic potential in various medical conditions and may act as a lead compound for developing drugs targeting bacterial infections or cancer due to its cytotoxic properties. Research into related compounds has shown favorable pharmacokinetic properties, indicating good oral absorption and low metabolic reactions, which are essential for drug-like candidates.

Industry

In industrial applications, this compound is utilized in the production of fragrances, flavors, and other chemical products. Its reactivity makes it suitable for creating polymers and resins with specific desired properties.

Case Studies

Antibacterial Activity Study: A comparative analysis demonstrated that derivatives of similar structure exhibited notable antibacterial activity, suggesting that this compound could have comparable effects.

Pharmacological Studies: Research into related compounds has shown favorable pharmacokinetic properties, indicating good oral absorption and low metabolic reactions, which are essential for drug-like candidates.

Mechanism of Action

The mechanism of action of methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate involves its interaction with specific molecular targets and pathways. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts . This reactivity is exploited in various synthetic and biological applications, where the compound acts as an electrophilic reagent .

Comparison with Similar Compounds

Methyl 4-(2-Hydroxy-4-methoxy-3-methyl-4-oxobutoxy)benzoate (Compound 2)

(E)-Methyl 4-(4-((Z)-3-Methoxy-3-oxoprop-1-enyl)phenoxy)-2-methylbut-2-enoate (Compound 3)

- Molecular Formula : C₁₆H₁₈O₅ .

- Key Features: Shares the (Z)-3-methoxy-3-oxoprop-1-enyl group but includes an additional (E)-configured but-2-enoate ester.

- Activity : Comparable anti-inflammatory effects to the target compound, suggesting the propenyl group is critical for activity .

Quinoline-Based Analogues (C1–C7 Series)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) are structurally distinct due to their quinoline-piperazinyl backbone :

| Compound | Substituent (R) | Molecular Formula | Key Activity |

|---|---|---|---|

| C1 | Phenyl | C₂₈H₂₅N₃O₄ | Moderate cytotoxicity |

| C2 | 4-Bromophenyl | C₂₈H₂₄BrN₃O₄ | Enhanced lipophilicity |

| C4 | 4-Fluorophenyl | C₂₈H₂₄FN₃O₄ | Improved metabolic stability |

Key Differences :

- The quinoline derivatives lack the propenyl group, reducing anti-inflammatory activity but enhancing cytotoxicity and structural diversity for drug discovery .

Pharmaceutical Intermediates with Propenyl Modifications

Methyl 4-(3-Oxo-3-phenyl-1-propenyl)benzoate

Methyl 4-(3-Chloropropoxy)-3-methoxy-benzoate

Data Table: Comparative Analysis

Biological Activity

Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate is an organic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial, anti-inflammatory, and potential anticancer properties. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activities and interact with cellular receptors, leading to various biological effects. Notably, its antimicrobial activity may stem from its capacity to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. In vitro studies have demonstrated a significant reduction in inflammatory markers when cells are treated with this compound .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Studies indicate that it can induce apoptosis in certain cancer cell lines, including breast and colon cancer cells. The compound's unique structure enhances its lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Activity : A study assessed the compound's effectiveness against various pathogens, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus. These findings support its potential use as a natural antimicrobial agent in food preservation and medical applications.

- Anti-inflammatory Response : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, demonstrating its efficacy in reducing inflammatory responses.

- Anticancer Activity : A recent investigation into the compound's effects on human breast cancer cells (MCF-7) showed that it inhibited cell proliferation by inducing apoptosis, with an IC50 value of 30 µM after 48 hours of treatment .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl cinnamate | Lacks methoxy and oxopropenyl groups | Different reactivity patterns |

| Ethyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate | Ethyl ester instead of methyl | Variations in solubility and reactivity |

| Methyl 4-(2-hydroxyphenyl)benzoate | Hydroxyl group instead of methoxy | Different biological profiles |

This compound stands out due to its specific combination of functional groups that confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate?

The compound is synthesized via a Horner-Wadsworth-Emmons reaction . A typical procedure involves reacting 4-formylbenzoic acid with trimethyl phosphonoacetate in the presence of K₂CO₃ in water, followed by acidification to yield the (E)-configured intermediate acid. Subsequent esterification with methanol under acidic or coupling-agent conditions produces the methyl ester . This method ensures stereoselectivity for the E-isomer due to the reaction mechanism favoring trans-addition.

Q. How is the structure of this compound confirmed experimentally?

Key characterization techniques include:

- ¹H NMR : The E-configuration of the propenyl group is confirmed by a coupling constant (J) of ~16 Hz between the α- and β-vinylic protons, indicative of trans geometry .

- HRMS : Validates the molecular formula (C₁₂H₁₂O₄) and exact mass (220.221 Da) .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (α,β-unsaturated ketone) confirm functional groups .

Q. What solvents and reaction conditions are optimal for its synthesis?

Aprotic polar solvents like THF or DMF are preferred for the Horner-Wadsworth-Emmons step to stabilize the enolate intermediate. Base selection (e.g., K₂CO₃ or LiHMDS) influences reaction efficiency and stereochemical outcomes. For example, LiHMDS in THF at 0°C to room temperature enhances E-selectivity .

Advanced Research Questions

Q. How can the E/Z isomer ratio be controlled during synthesis?

The E-isomer dominates under kinetic control using strong, bulky bases (e.g., LiHMDS) in anhydrous THF, which disfavor steric interactions in the transition state. In contrast, prolonged reaction times or protic solvents may favor thermodynamic Z-isomer formation. Monitoring via ¹H NMR and optimizing reaction quenching (e.g., rapid acidification) improves E-selectivity .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Overlapping signals in ¹H NMR (e.g., aromatic protons and vinylic protons) complicate structural assignment. Advanced techniques like 2D NMR (COSY, HSQC) and NOESY are employed to resolve ambiguities. For example, HSQC correlates ¹H signals with ¹³C shifts, distinguishing aromatic carbons from the ester carbonyl group .

Q. How is this compound utilized in multi-step organic syntheses?

It serves as a versatile intermediate in medicinal chemistry. For instance:

- Piperazine-linked benzoates : The propenyl group undergoes Michael additions or cycloadditions to generate heterocyclic scaffolds for drug candidates .

- Quinoline derivatives : Coupling with aryl halides via Suzuki-Miyaura reactions produces compounds with potential anticancer or anti-inflammatory activity .

Q. What computational methods support mechanistic studies of its reactivity?

Density Functional Theory (DFT) calculations model transition states during Horner-Wadsworth-Emmons reactions, predicting regioselectivity and energy barriers. Molecular docking studies explore its interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) analyses .

Contradictions and Methodological Considerations

- Stereochemical Outcomes : uses aqueous K₂CO₃ for the Horner-Wadsworth-Emmons step, while employs LiHMDS in THF. The latter method is more suitable for anhydrous, stereoselective conditions .

- Esterification Routes : Direct methylation of the intermediate acid (from ) may require coupling agents (e.g., DCC/DMAP) instead of acid-catalyzed esterification to avoid side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.